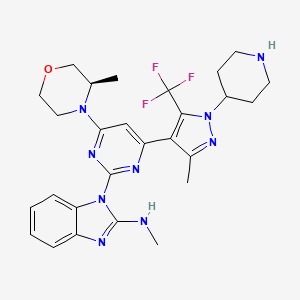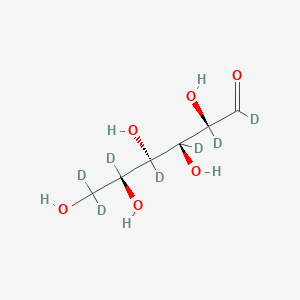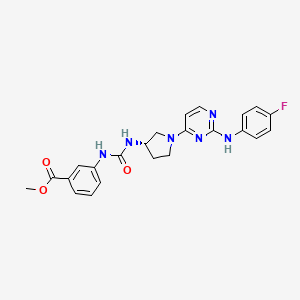
Anticancer agent 71
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound has been studied for its antiproliferative activity and its potential to be developed into an effective chemotherapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 71 involves the preparation of diphenyl-N-heteroaromatic compounds. The favorable 2H-1,2,3-triazole compound 4a is optimized, leading to the discovery of compounds 4b and 4c with more potent antimigratory and antiproliferative activities . The synthetic route typically involves the use of azide and alkyne building blocks, which undergo a cycloaddition reaction to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same cycloaddition reaction, with optimization for yield and purity. The reaction conditions would need to be carefully controlled to ensure the formation of the desired product without significant by-products.
化学反应分析
Types of Reactions
Anticancer agent 71 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its anticancer activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its stability and efficacy.
Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its binding affinity to target proteins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced anticancer activity, stability, and binding affinity. These modifications can lead to the development of more potent derivatives of the compound.
科学研究应用
Anticancer agent 71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-containing molecules.
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells.
Medicine: Investigated as a potential chemotherapeutic agent for treating various types of cancer.
Industry: Potentially used in the development of new anticancer drugs and therapies
作用机制
Anticancer agent 71 exerts its effects by arresting the cell cycle at the G2/M phase and inducing apoptosis through the upregulation of Bax, Ikb-α, and cleaved PARP, and the downregulation of Bcl-2 expression levels . This compound shows antiproliferative activity by targeting key proteins involved in cell cycle regulation and apoptosis pathways.
相似化合物的比较
Similar Compounds
Similar compounds to Anticancer agent 71 include other diphenyl-N-heteroaromatic compounds, such as:
Compound 4a: A precursor to this compound with less potent activity.
Compound 4c: Another derivative with potent antimigratory and antiproliferative activities.
Nitrogen-containing heterocycles: Such as pyrimidine, quinolone, and imidazole derivatives, which have shown anticancer activity.
Uniqueness
This compound is unique due to its specific mechanism of action, targeting the G2/M phase of the cell cycle and inducing apoptosis through multiple pathways. Its structure allows for modifications that can enhance its anticancer activity, making it a promising candidate for further development as a chemotherapeutic agent.
属性
分子式 |
C18H13ClF3N5O |
|---|---|
分子量 |
407.8 g/mol |
IUPAC 名称 |
1-(2-amino-6-phenylpyrimidin-4-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H13ClF3N5O/c19-13-7-6-11(8-12(13)18(20,21)22)24-17(28)27-15-9-14(25-16(23)26-15)10-4-2-1-3-5-10/h1-9H,(H4,23,24,25,26,27,28) |
InChI 键 |
HQDVZDXIFMCLAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


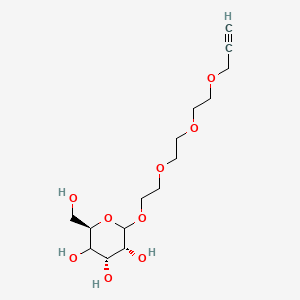

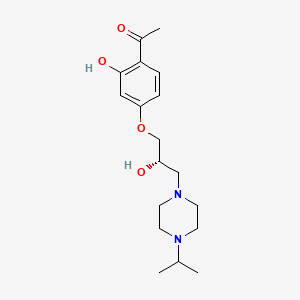
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
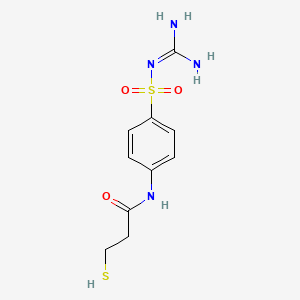
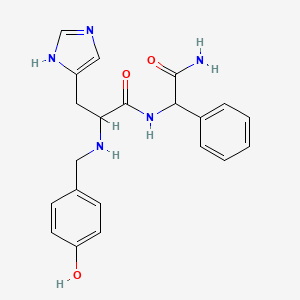
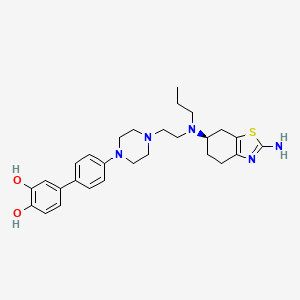
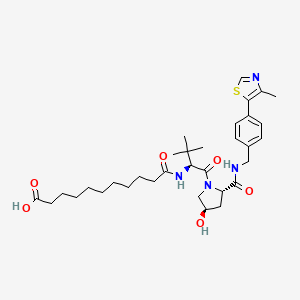
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
